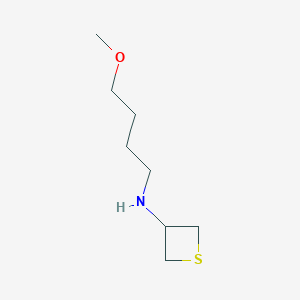
N-(4-Methoxybutyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxybutyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybutyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of thietan-3-amine with 4-methoxybutyl halides under nucleophilic substitution conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Another method involves the ring expansion of thiiranes, which are three-membered sulfur-containing heterocycles. This process can be carried out using nucleophilic or electrophilic reagents to open the thiirane ring and subsequently form the thietane ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxybutyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted thietane derivatives
Aplicaciones Científicas De Investigación
N-(4-Methoxybutyl)thietan-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-Methoxybutyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound can modulate enzymatic activity and influence cellular processes through its sulfur-containing moiety. For example, it may interact with thiol-containing enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the 4-methoxybutyl group.
Thiirane: A three-membered sulfur-containing heterocycle that can undergo ring expansion to form thietanes.
Oxetane: A four-membered oxygen-containing heterocycle with similar structural properties to thietanes.
Uniqueness
N-(4-Methoxybutyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H17NOS |
|---|---|
Peso molecular |
175.29 g/mol |
Nombre IUPAC |
N-(4-methoxybutyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NOS/c1-10-5-3-2-4-9-8-6-11-7-8/h8-9H,2-7H2,1H3 |
Clave InChI |
BHRWNSGPJBBMMF-UHFFFAOYSA-N |
SMILES canónico |
COCCCCNC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)


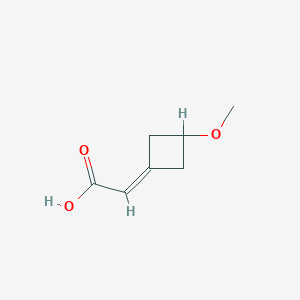
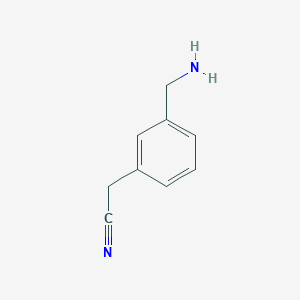


![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

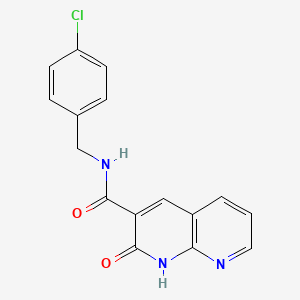
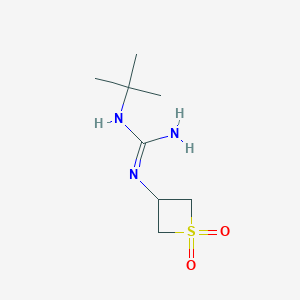
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
